4-((3-Fluorophenoxy)methyl)benzamide
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Overview
Description
4-((3-Fluorophenoxy)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3-fluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenoxy)methyl)benzamide typically involves the reaction of 3-fluorophenol with benzyl chloride to form 3-fluorophenylmethyl chloride. This intermediate is then reacted with benzamide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorophenoxy)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorophenoxy)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its target. The benzamide group can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Fluorobenzamide: A benzamide derivative with a fluorine atom on the para position of the phenyl ring.
3-Fluorophenylmethylamine: A compound with a similar structure but with an amine group instead of a benzamide group.
Uniqueness
4-((3-Fluorophenoxy)methyl)benzamide is unique due to the presence of both a fluorine atom and a phenoxy methyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-[(3-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12FNO2/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
FKAGUBUVTYQQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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